3'-Bromo-3,4-dimethyl-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMBQKOARIWYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70533552 | |
| Record name | 3'-Bromo-3,4-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89346-63-4 | |
| Record name | 3'-Bromo-3,4-dimethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70533552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Structural Characterization of 3 Bromo 3,4 Dimethyl 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H NMR spectrum of 3'-Bromo-3,4-dimethyl-1,1'-biphenyl is anticipated to exhibit a series of signals corresponding to the aromatic and methyl protons. The aromatic region (typically δ 7.0-8.0 ppm) would be complex due to the presence of two substituted phenyl rings.
The protons on the 3,4-dimethylphenyl ring are expected to show distinct patterns. The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 2 would likely be a singlet or a narrow doublet. The protons of the two methyl groups at positions 3 and 4 would appear as sharp singlets in the upfield region of the spectrum (around δ 2.0-2.5 ppm).
The protons on the 3-bromophenyl ring would also give rise to a characteristic set of signals. The proton at position 2' would likely be a triplet, while the protons at positions 4', 5', and 6' would exhibit complex splitting patterns (doublets of doublets, triplets) due to their respective couplings.
The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments. For this compound, a total of 14 distinct carbon signals are expected, corresponding to the 12 aromatic carbons and the two methyl carbons. The carbon atom attached to the bromine (C-3') would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 120-125 ppm. The carbons bearing the methyl groups (C-3 and C-4) and the quaternary carbons of the biphenyl (B1667301) linkage (C-1 and C-1') would also have characteristic chemical shifts.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Methyl Protons (C3-CH₃) | ~2.3 | Singlet |
| Methyl Protons (C4-CH₃) | ~2.3 | Singlet |
| Aromatic Protons | 7.0 - 7.8 | Multiplet |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methyl Carbons | ~20 |
| Aromatic CH | 125 - 140 |
| Aromatic C-Br | ~122 |
| Aromatic Quaternary | 135 - 145 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would reveal proton-proton coupling networks within each of the aromatic rings, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton signal with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the two phenyl rings across the C1-C1' bond and in confirming the positions of the methyl and bromo substituents relative to the aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons. This could help to confirm the spatial relationship between the protons on the two different rings, providing insights into the torsional angle between the phenyl units.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
C-H Stretching: Aromatic C-H stretching vibrations would appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed around 2950-2850 cm⁻¹.
C=C Stretching: Aromatic C=C bond stretching vibrations would give rise to a series of sharp peaks in the 1600-1450 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹), with the pattern of the out-of-plane bands being particularly diagnostic of the substitution pattern on the aromatic rings.
C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2950 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Br Stretch | 600 - 500 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide an extremely accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula (C₁₄H₁₃Br) with high confidence, confirming the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) would involve bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion peak ([M]⁺) and a series of fragment ion peaks. The most prominent feature would be the isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units, corresponding to the presence of one bromine atom.
Key fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺) and the cleavage of the biphenyl bond, leading to fragments corresponding to the individual substituted phenyl rings. The loss of methyl groups is also a probable fragmentation pathway.
Predicted Key Fragments in the EI-MS of this compound
| m/z Value | Possible Fragment Identity |
| 260/262 | [C₁₄H₁₃Br]⁺ (Molecular Ion) |
| 181 | [C₁₄H₁₃]⁺ ([M-Br]⁺) |
| 166 | [C₁₃H₁₀]⁺ ([M-Br-CH₃]⁺) |
| 105 | [C₈H₉]⁺ (Dimethylphenyl cation) |
| 155/157 | [C₆H₄Br]⁺ (Bromophenyl cation) |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption and emission properties of a molecule like this compound would typically be investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy.
UV-Vis spectroscopy would provide insights into the electronic transitions within the molecule. The analysis would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's conjugated π-system. The biphenyl core, with its two aromatic rings, is the primary chromophore. The substitution pattern, including the bromo and dimethyl groups, would influence the electronic environment and thus the absorption spectrum. Data would typically be presented in a table format, detailing the absorption maxima and the corresponding molar absorptivity (ε) in a specified solvent.
Fluorescence spectroscopy would be used to study the emission properties of the compound after it has been excited by absorbing light. This analysis would determine the emission maxima, quantum yield, and fluorescence lifetime. Such data provides information about the excited state of the molecule and the pathways of de-excitation. The presence of the heavy bromine atom might influence the fluorescence properties, potentially leading to quenching of fluorescence and enhancement of phosphorescence.
Table 1: Hypothetical Electronic Absorption and Emission Data for this compound
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | Data not available | - |
| Molar Absorptivity (ε) | Data not available | - |
| Emission Maximum (λem) | Data not available | - |
| Fluorescence Quantum Yield (Φf) | Data not available | - |
| Fluorescence Lifetime (τ) | Data not available | - |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
A key structural feature of biphenyl derivatives is the torsion angle (or dihedral angle) between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-substituents and the electronic effects that favor a more planar conformation to maximize π-conjugation. For this compound, the methyl groups at positions 3 and 4 and the bromine atom at position 3' would influence this torsion angle. X-ray crystallography would precisely measure this angle.
Table 2: Hypothetical Torsion Angle for this compound
| Torsion Angle | Value (°) |
| Phenyl-Phenyl Dihedral Angle | Data not available |
Computational Chemistry and Theoretical Studies on 3 Bromo 3,4 Dimethyl 1,1 Biphenyl
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3'-Bromo-3,4-dimethyl-1,1'-biphenyl. Methods such as Density Functional Theory (DFT) are employed to determine the optimized molecular geometry and electronic structure. aun.edu.egresearchgate.net These calculations typically involve selecting a basis set, such as 6-311G++(d,p), which provides a good balance between accuracy and computational cost for organic molecules. semanticscholar.org
The electronic structure analysis provides information on the distribution of electrons within the molecule. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and electronic transitions. semanticscholar.org A smaller gap generally indicates a more reactive species.
Table 1: Calculated Molecular Properties of Biphenyl (B1667301) Derivatives
| Property | Description | Relevance |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the strength and nature of the chemical bonds. |
| Bond Angles | The angle formed between three atoms across at least two bonds. | Determines the local geometry and steric strain around an atom. |
| Dihedral Angle | The angle between two intersecting planes, in this case, the two phenyl rings. | Crucial for understanding the overall 3D conformation of the molecule. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and the energy of electronic transitions. |
This table is for illustrative purposes. Specific values for this compound would require dedicated computational studies.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to aid in the assignment of complex spectra and to confirm the molecular structure. semanticscholar.orgnih.gov
Similarly, computational chemistry can simulate the vibrational (IR) spectrum of the molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. researchgate.net These calculated frequencies often require scaling to better match experimental values due to the approximations inherent in the theoretical models. researchgate.net The simulated IR spectrum helps in assigning specific vibrational modes to the observed absorption bands, providing a deeper understanding of the molecule's structural features.
Analysis of Molecular Descriptors and Topological Parameters
A wide range of molecular descriptors and topological parameters can be calculated for this compound to quantify its physicochemical properties and predict its behavior in various systems. These descriptors are derived from the molecular structure and can be calculated using specialized software.
Table 2: Common Molecular Descriptors
| Descriptor | Description |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. |
| Number of Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen bond. |
| Number of Hydrogen Bond Donors | The number of atoms that can donate a hydrogen bond. |
This table provides examples of common molecular descriptors. Specific values can be computed for this compound.
These descriptors are crucial in fields like drug discovery and materials science for predicting properties such as solubility, permeability, and bioavailability. For instance, XLogP3 is a computed value that estimates the lipophilicity of a compound. nih.gov The Topological Polar Surface Area (TPSA) is another important descriptor that correlates with a molecule's ability to permeate cell membranes.
Conformational Analysis and Rotational Barriers of the Biphenyl Linkage
The biphenyl linkage in this compound is a key structural feature that allows for rotation of the two phenyl rings relative to each other. Conformational analysis involves exploring the potential energy surface of the molecule as a function of the dihedral angle between the rings to identify stable conformers and the energy barriers to rotation.
Computational methods, such as DFT, can be used to calculate the energy of the molecule at different dihedral angles, generating a potential energy profile. researchgate.net The minima on this profile correspond to the most stable conformations, while the maxima represent the transition states for rotation. The energy difference between a minimum and a maximum is the rotational barrier.
The rotational barriers in substituted biphenyls are influenced by the steric and electronic effects of the substituents. rsc.orgnih.govresearchgate.net In the case of this compound, the bromine atom and the methyl groups will sterically hinder the rotation around the central carbon-carbon bond, leading to a significant rotational barrier. Dynamic NMR spectroscopy is an experimental technique that can be used to measure these barriers, and the results are often compared with those obtained from ab initio calculations. nih.govresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the energetics of each step.
For instance, in a Suzuki cross-coupling reaction to synthesize this compound, computational modeling could be used to study the various steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov Theoretical calculations can provide insights into the geometry and electronic structure of the transition states, helping to understand the factors that control the reaction rate and selectivity. aun.edu.eg
By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified. This knowledge is invaluable for optimizing reaction conditions to improve yields and minimize byproducts.
Reactivity and Functionalization Chemistry of 3 Bromo 3,4 Dimethyl 1,1 Biphenyl
Chemical Transformations at the Bromine Atom
The bromine atom on the 3'-position of the biphenyl (B1667301) system is a key handle for a variety of chemical transformations, primarily serving as a leaving group in substitution reactions or as an electrophilic partner in metal-catalyzed cross-coupling reactions.
Direct nucleophilic aromatic substitution (SNA) of the bromine atom in 3'-Bromo-3,4-dimethyl-1,1'-biphenyl is generally challenging under standard conditions. Aryl halides, unless activated by strong electron-withdrawing groups positioned ortho or para to the halogen, are typically resistant to attack by nucleophiles. However, under forcing conditions or with the use of highly reactive nucleophiles and catalysts (such as copper salts in reactions like the Rosenmund–von Braun reaction for cyanation), substitution can be achieved. For instance, the displacement of bromide by a cyano group or an azide (B81097) can be facilitated, although such transformations often require high temperatures and specialized catalytic systems.
The bromine atom is an excellent participant in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the biphenyl core.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, to form a new C-C bond. google.comnih.gov This is one of the most robust methods for constructing biaryl systems. researchgate.netorgsyn.org By coupling this compound with various aryl or heteroaryl boronic acids, a diverse library of terphenyl or related structures can be synthesized. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, and requires a base to activate the boronic acid. google.com
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts. wikipedia.orgnih.gov This transformation is highly valuable for the synthesis of precursors to conjugated polymers, pharmaceuticals, and organic materials. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. researchgate.net It is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and electronic materials. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and can be tuned for different amine substrates.
Interactive Table: Representative Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Representative Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3,4-Dimethyl-[1,1':3',1''-terphenyl] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3,4-Dimethyl-3'-(phenylethynyl)-1,1'-biphenyl |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(3',4'-Dimethyl-[1,1'-biphenyl]-3-yl)aniline |
Regioselective and Stereoselective Functionalization Pathways
The functionalization of this compound can be directed to several positions on its biphenyl core. The inherent electronic and steric properties of the substituents, as well as the choice of reagents and reaction conditions, play a crucial role in determining the regioselectivity and stereoselectivity of these transformations.
Regioselective Functionalization:
The primary sites for regioselective functionalization on this compound are the carbon-bromine bond and the various C-H bonds on both aromatic rings.
Cross-Coupling Reactions at the C-Br Bond: The bromo group at the 3'-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These reactions are highly efficient for forming new carbon-carbon or carbon-heteroatom bonds. The regioselectivity is inherently controlled by the position of the bromine atom. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would selectively form a new biaryl linkage at the 3'-position.
C-H Activation/Functionalization: Direct C-H functionalization offers an atom-economical approach to introduce new functional groups. In this compound, the C-H bonds on both rings are potential targets. The regioselectivity of such reactions is often guided by the steric and electronic environment of each C-H bond and can be controlled by the choice of catalyst and directing groups. For instance, palladium-catalyzed C-H arylation could potentially occur at the less sterically hindered positions of either ring.
Stereoselective Functionalization:
The biphenyl core of this compound has the potential for axial chirality if rotation around the C-C single bond connecting the two aryl rings is restricted. This typically requires the presence of bulky substituents at the ortho positions (2, 2', 6, and 6'). In the case of this compound, the substituents are not at the ortho positions, meaning it is not inherently atropisomeric.
However, the introduction of a bulky group at one of the ortho positions (e.g., the 2'- or 6'-position) through a regioselective reaction could induce atropisomerism. Subsequent transformations could then proceed in a stereoselective manner, favoring the formation of one atropisomer over the other.
De Novo Synthesis of Chiral Derivatives: An alternative approach to achieving stereoselectivity is to start from a chiral precursor or to employ a chiral catalyst in the functionalization reaction. For example, an asymmetric Suzuki-Miyaura coupling, using a chiral ligand on the palladium catalyst, could potentially lead to the formation of an enantioenriched product if the reaction creates a new stereocenter or induces atropisomerism.
Hypothetical Regioselective and Stereoselective Reactions:
While specific experimental data for this compound is lacking, we can propose potential functionalization pathways based on known methodologies.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Regio/Stereoselectivity Rationale |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3'-(Aryl)-3,4-dimethyl-1,1'-biphenyl | The reaction is highly regioselective for the C-Br bond. |
| Directed ortho-Lithiation | n-BuLi, TMEDA, then an electrophile (E⁺) | 2-E-3,4-dimethyl-3'-bromo-1,1'-biphenyl and/or 5-E-3,4-dimethyl-3'-bromo-1,1'-biphenyl | The methyl groups may weakly direct lithiation to the ortho positions. A mixture of products is likely. |
| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst, Ligand | Mixture of arylated products | C-H activation would likely occur at the most sterically accessible and electronically favorable positions on either ring. |
| Atroposelective Functionalization | Introduction of a bulky group at the 2'-position via a regioselective reaction, followed by further transformation. | Enantioenriched atropisomeric derivatives | The creation of a sterically hindered biphenyl axis would lead to atropisomerism. |
It is important to note that the actual outcomes of these reactions would need to be determined experimentally. The interplay of steric and electronic effects, along with the specific reaction conditions, would ultimately dictate the observed selectivity. Further research is required to fully elucidate the reactivity and functionalization chemistry of this particular biphenyl derivative.
Potential Applications in Advanced Organic Materials and Specialized Chemical Syntheses
Role as a Versatile Building Block in Complex Molecule Synthesis
The primary utility of 3'-Bromo-3,4-dimethyl-1,1'-biphenyl lies in its role as an intermediate for the construction of more elaborate molecular structures. The presence of a bromine atom on one of the phenyl rings is particularly significant, as it provides a reactive handle for a variety of cross-coupling reactions.
Notably, the bromo-substituent makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions. nih.govresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in a Suzuki-Miyaura coupling, the bromine atom can be readily displaced by a wide range of organic substituents by reacting with an organoboron compound in the presence of a palladium catalyst. nih.gov This allows for the strategic introduction of diverse functional groups, leading to the synthesis of complex, multi-substituted biphenyls and larger conjugated systems.
The methyl groups on the other phenyl ring, while less reactive than the bromine atom, influence the compound's solubility and steric properties, which can be advantageous in directing the outcome of certain reactions and in defining the final properties of the target molecules. The versatility of brominated compounds in chemical synthesis underscores their importance as building blocks for creating novel compounds with tailored properties. bsef.com
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application of Product |
| Suzuki-Miyaura | Organoboron compounds | Carbon-Carbon | Extended conjugated systems, pharmaceutical analogues |
| Stille | Organotin compounds | Carbon-Carbon | Polymers, complex natural product synthesis |
| Negishi | Organozinc compounds | Carbon-Carbon | Functionalized aromatic compounds |
| Buchwald-Hartwig | Amines, amides | Carbon-Nitrogen | Pharmacologically active nitrogen-containing compounds |
| Sonogashira | Terminal alkynes | Carbon-Carbon (sp) | Optoelectronic materials, conjugated polymers |
Exploration in the Development of Luminescent and Optoelectronic Materials (e.g., OLEDs, Solar Cells)
The biphenyl (B1667301) unit is a common structural element in organic molecules designed for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic solar cells. These applications often require molecules with specific electronic properties, such as high charge carrier mobility and efficient luminescence. The ability to form extended π-conjugated systems is crucial for these properties.
Starting from this compound, further elaboration of the molecular structure through cross-coupling reactions can lead to the creation of larger, more complex conjugated systems. For example, coupling with other aromatic or heteroaromatic units could yield materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in designing efficient OLEDs and solar cells. The substitution pattern of the biphenyl core can influence the photophysical properties, such as the emission color and quantum yield, of the resulting materials. While direct use of this specific compound in published optoelectronic devices is not apparent, its potential as a precursor for such materials is significant. The development of novel organic materials for electronics is an active area of research where versatile building blocks are in high demand. bldpharm.com
Utility in the Design of Chiral Ligands and Organocatalysts (e.g., Axially Chiral Biphenyls)
Axially chiral biphenyls are a privileged class of ligands and organocatalysts widely used in asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The chirality in these molecules arises from restricted rotation around the single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. This restriction is typically induced by the presence of bulky substituents at the ortho positions of the biphenyl core.
While this compound itself is not axially chiral due to the lack of ortho substituents, it serves as a valuable starting point for the synthesis of such molecules. Through a series of synthetic transformations, it is conceivable to introduce bulky groups at the ortho positions (2, 2', 6, and 6' positions) of the biphenyl scaffold. The bromine atom can be used to introduce one such group, and further functionalization of the rings can lead to the desired substitution pattern. The development of new chiral ligands and catalysts is a continuous effort in organic chemistry, and readily available, modifiable biphenyl precursors are essential for this research.
Application as a Scaffold in Medicinal Chemistry Research for Analogue Development
The biphenyl moiety is a common feature in many biologically active compounds and approved drugs. Its presence can confer favorable properties such as metabolic stability and the ability to interact with biological targets. Brominated organic compounds are also known to have a role in medicinal chemistry, sometimes enhancing the biological activity of a molecule. tethyschemical.comnih.gov
This compound can serve as a core structure, or scaffold, for the development of new drug analogues. Through synthetic modifications, primarily at the bromine position, a library of related compounds can be generated. This process, known as analogue development, is a standard approach in drug discovery to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The bromine atom can be replaced with various functional groups to probe the structure-activity relationship (SAR) of a particular class of molecules. The benzophenone (B1666685) scaffold, a related diaryl structure, is also a ubiquitous feature in medicinal chemistry, highlighting the importance of such aromatic frameworks. nih.gov Brominated compounds have been explored for their potential in developing anticancer and other therapeutic agents. tethyschemical.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-Bromo-3,4-dimethyl-1,1'-biphenyl, and how can regioselectivity challenges be addressed?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple brominated aryl halides with boronic acid derivatives. For regioselectivity, steric and electronic factors must be optimized: bulky ligands (e.g., SPhos) enhance selectivity for hindered positions, while pre-functionalized substrates (e.g., 3,4-dimethylphenylboronic acid) ensure precise coupling . Post-synthetic bromination using NBS (N-bromosuccinimide) under UV light may introduce the bromine moiety at the 3' position. Column chromatography (silica gel, hexane/EtOAc) is critical for purification .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substitution patterns (e.g., methyl group splitting at δ 2.2–2.5 ppm, aromatic proton shifts for bromine at δ 7.3–7.6 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity (>98%) using a C18 column and methanol/water gradients .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 265.03) and isotopic patterns for bromine .
Q. How can researchers mitigate safety risks during handling and synthesis?
- Methodological Answer : Use fume hoods for volatile intermediates (e.g., brominated precursors). Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Waste must be neutralized (e.g., bromine residues treated with sodium thiosulfate) before disposal .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine group at the 3' position activates the biphenyl system toward nucleophilic aromatic substitution (SNAr), while methyl groups donate electron density, creating regiochemical biases. Computational studies (DFT, e.g., B3LYP/6-31G*) can map charge distribution to predict reactivity hotspots. Experimental validation via kinetic studies (e.g., monitoring coupling rates with varying catalysts) is recommended .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. Researchers should:
- Perform DSC (Differential Scanning Calorimetry) to identify polymorphs.
- Use standardized protocols (e.g., OECD 105 shake-flask method) with HPLC quantification .
- Cross-validate with computational solubility models (e.g., COSMO-RS) .
Q. How can this compound serve as a precursor in materials science applications?
- Methodological Answer : The bromine atom enables functionalization via Ullmann or Buchwald-Hartwig amination to create conjugated polymers for OLEDs. For example:
- React with carbazole derivatives under Pd(OAc)₂/Xantphos catalysis to form emissive layers.
- Characterize optoelectronic properties via UV-Vis (λmax ~ 350 nm) and PL spectroscopy .
Q. What environmental fate studies are relevant for assessing its biodegradation?
- Methodological Answer : Microbial degradation pathways can be studied using Pseudomonas spp. cultures in minimal media with biphenyl as a co-substrate. Monitor metabolite formation (e.g., dihydrodiols) via GC-MS and assess toxicity using Vibrio fischeri bioluminescence assays .
Methodological Best Practices
- Data Validation : Triangulate NMR, MS, and XRD data (if crystalline) to resolve structural ambiguities .
- Controlled Experiments : Use deuterated solvents (e.g., CDCl₃) for kinetic studies to avoid proton exchange artifacts .
- Collaborative Reproducibility : Share raw spectral data in open repositories (e.g., Zenodo) and adhere to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
